N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide -

N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide

Catalog Number: EVT-4123499
CAS Number:
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenyacrylamide ([1])

  • Compound Description: This compound serves as a starting point in the development of KCNQ2 openers and exhibits CYP3A4 metabolism-dependent inhibition (MDI) due to the formation of a reactive intermediate. []
  • Relevance: This compound shares a similar core structure with N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide, consisting of an acetamide group linked to a substituted phenethyl moiety. The key difference lies in the presence of a phenyl group attached to the acetamide nitrogen in this compound, compared to the cyclobutanecarboxamide moiety in the target compound. Additionally, this compound has a morpholine substituent on the phenyl ring, while the target compound has an ethoxy group. The research focuses on modifying this core structure to improve its pharmacological properties and mitigate the observed MDI. []

(S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide ([2])

  • Compound Description: This difluoro analog represents a significant advancement in the research, demonstrating improved pharmacological properties as an orally bioavailable KCNQ2 opener devoid of the CYP3A4 MDI observed in the parent compound. []
  • Relevance: Similar to (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyacrylamide ([1]), this compound shares the same core structure with N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide, with variations in the substituents on the phenethyl and acetamide moieties. The addition of fluorine atoms at specific positions in this compound successfully eliminates the MDI liability, highlighting the impact of subtle structural modifications on the compound's biological activity. []

trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) ([6])

  • Compound Description: This molecule is a histamine H(3) antagonist clinical candidate identified through a design strategy leveraging medicinal chemistry knowledge, traditional assays, computational tools, and in vitro safety assessments. []

trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) ([7])

  • Compound Description: This compound is another histamine H(3) antagonist clinical candidate identified alongside PF-03654746, exhibiting optimal pharmacological and pharmacokinetic profiles, leading to its classification as a "best-in-class" molecule. []
  • Relevance: Similar to PF-03654746 ([6]) and N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide, PF-03654764 shares the cyclobutanecarboxamide core but differs in its specific substituents. PF-03654764 possesses a trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl] group on the carboxamide nitrogen and a 2-methylpropyl group on the other side, contrasting with the [1-(4-ethoxyphenyl)ethyl] group in the target compound. The parallel development of these two clinical candidates underscores the versatility of the cyclobutanecarboxamide scaffold and its suitability for generating diverse pharmacological profiles. []

Properties

Product Name

N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C15H21NO2/c1-3-18-14-9-7-12(8-10-14)11(2)16-15(17)13-5-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17)

InChI Key

BWXLTBUDLFHTQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2CCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.